molecular formula C18H20FN3O3 B2594697 (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034226-44-1

(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2594697
CAS No.: 2034226-44-1
M. Wt: 345.374
InChI Key: UNSBKIIOKBVZSH-UHFFFAOYSA-N
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Description

The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure with multiple functional groups, including a fluoro-substituted phenyl ring, a methoxy group, a piperidine ring, and a pyridazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the fluoro-methoxyphenyl intermediate, followed by the introduction of the piperidine ring through nucleophilic substitution or other suitable reactions. The final step involves the coupling of the pyridazine moiety to the piperidine ring, possibly through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques, advanced catalysts, and controlled reaction conditions to ensure efficient production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the methoxy group could yield a fluoro-methoxybenzaldehyde, while reduction of the phenyl ring could produce a fluoro-cyclohexane derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular pathways. Detailed studies would be required to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone might include other piperidine derivatives, fluoro-substituted phenyl compounds, and pyridazine-containing molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-12-5-8-17(21-20-12)25-14-4-3-9-22(11-14)18(23)13-6-7-16(24-2)15(19)10-13/h5-8,10,14H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSBKIIOKBVZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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